(5-Bromopyridin-3-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The bromopyridine, oxadiazole, and piperazine rings will contribute to the three-dimensionality of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromopyridines are typically solid at room temperature .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with pyridine derivatives and piperazine moieties have been synthesized and evaluated for their antimicrobial properties. For example, a study explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the potential of these compounds against various strains of bacteria and fungi. This suggests that compounds with similar structures could be investigated for their antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).
Pharmacological Evaluation
Related research has focused on the pharmacological evaluation of compounds with piperazine and pyridine structures for the treatment of conditions such as pain. For instance, a novel series of derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in models of mechanical hyperalgesia (Tsuno et al., 2017). This demonstrates the potential for compounds with similar chemical structures in developing pain management therapies.
Anticancer Activities
Another area of research involves the synthesis and evaluation of compounds for their anticancer activities. Studies have synthesized and tested various derivatives for their effects on cancer cell lines, indicating the potential of these compounds as candidates for anticancer agents (Demirci & Demirbas, 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a key player in the management of type II diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . This inhibition results in a decrease in the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia, a common issue in type II diabetes .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting α-glucosidase . This inhibition disrupts the breakdown of complex carbohydrates into glucose, reducing the amount of glucose that enters the bloodstream and thereby managing blood glucose levels .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial hyperglycemia . This can help manage blood glucose levels in individuals with type II diabetes, potentially reducing the risk of diabetes-related complications .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-2-17-23-18(24-28-17)13-3-4-16(22-11-13)25-5-7-26(8-6-25)19(27)14-9-15(20)12-21-10-14/h3-4,9-12H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKLFALDVNFVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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